Azobenzene-D10
Overview
Description
Azobenzene-D10 is a deuterated derivative of azobenzene, where the hydrogen atoms are replaced with deuterium. This compound is known for its photoisomerization properties, making it a valuable tool in various scientific fields, including photopharmacology and materials science. The deuteration enhances its performance by improving light sensitivity, photoswitch efficiency, and kinetics .
Preparation Methods
Azobenzene-D10 can be synthesized using several methods. The classical methods for the synthesis of azobenzenes include:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This reaction occurs between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
For industrial production, continuous flow synthesis via the Baeyer-Mills reaction is often employed. This method allows for the efficient production of large quantities of azobenzene derivatives .
Chemical Reactions Analysis
Azobenzene-D10 undergoes various chemical reactions, including:
Oxidation: Azobenzene can be oxidized to form azoxybenzene.
Reduction: Hydrogenation of azobenzene results in the formation of diphenylhydrazine.
Substitution: Azobenzene can participate in substitution reactions, such as the coupling with diazonium salts.
Common reagents used in these reactions include zinc for reduction and boron trihalides for Lewis acid-base reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Azobenzene-D10 has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for azobenzene-D10 is its reversible photoisomerization between the trans and cis forms. Upon exposure to UV light, trans-azobenzene converts to its cis-isomer, and this process can be reversed by visible light or heat . This photoisomerization affects the chemical, mechanical, and electro-optic properties of materials containing azobenzene .
Comparison with Similar Compounds
Azobenzene-D10 is unique due to its deuteration, which enhances its photochemical properties compared to non-deuterated azobenzene . Similar compounds include:
Dithienylethenes: These compounds also exhibit photoisomerization but have different structural and electronic properties.
Hemithioindigo: Another class of photoswitches with distinct photochemical behavior.
This compound stands out due to its improved light sensitivity and efficiency, making it a superior choice for applications requiring precise control of light-responsive behavior .
Properties
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAVOWQYNRWNQ-LHNTUAQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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